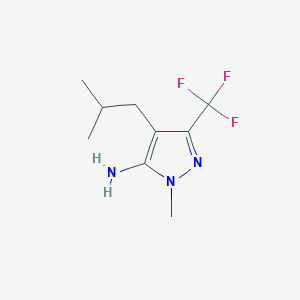
Methyl 3-fluoro-2-mercaptobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-fluoro-2-sulfanylbenzoate is a chemical compound that belongs to the family of benzoates. It is characterized by the presence of a fluorine atom and a sulfanyl group attached to the benzene ring, along with a methyl ester functional group. This compound has a molecular formula of C8H7FO2S and a molecular weight of 186.2 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-2-sulfanylbenzoate typically involves the introduction of the fluorine and sulfanyl groups onto the benzene ring, followed by esterification. One common method involves the use of fluorinated benzene derivatives and thiol compounds under specific reaction conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of methyl 3-fluoro-2-sulfanylbenzoate may involve large-scale chemical processes that optimize the reaction conditions for maximum yield and cost-efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-fluoro-2-sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-fluoro-2-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 3-fluoro-2-sulfanylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and sulfanyl groups can influence its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-fluorobenzoate: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
Methyl 2-sulfanylbenzoate: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Methyl 3-chloro-2-sulfanylbenzoate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and applications.
Uniqueness
Methyl 3-fluoro-2-sulfanylbenzoate is unique due to the combination of the fluorine and sulfanyl groups on the benzene ring. This combination can result in distinct chemical reactivity and potential biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C8H7FO2S |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
methyl 3-fluoro-2-sulfanylbenzoate |
InChI |
InChI=1S/C8H7FO2S/c1-11-8(10)5-3-2-4-6(9)7(5)12/h2-4,12H,1H3 |
Clé InChI |
VROFNLLUACLZFL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


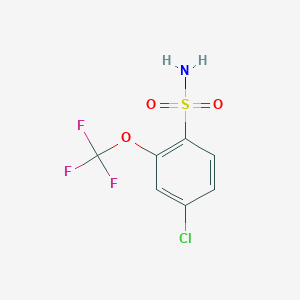

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine](/img/structure/B15325456.png)
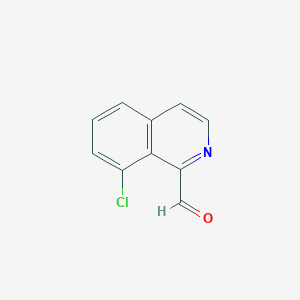
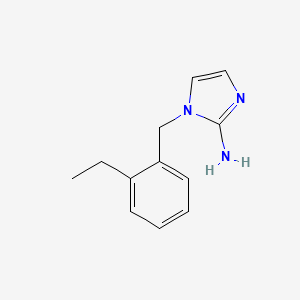



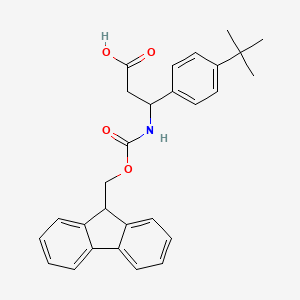
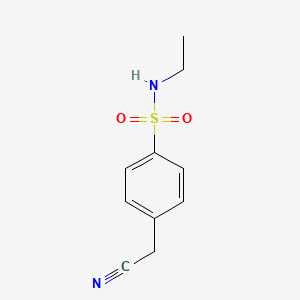

![5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15325519.png)

